Z-Ala-pro-pna
Overview
Description
Z-Ala-Pro-pNA is an endopeptidase substrate . It was used in combination with Z-GP-pNA and Z-AA-pNA for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus .
Synthesis Analysis
The synthesis of Z-Ala-Pro-pNA involves a yield of 1.5 g (34%) and the melting point is 160°-163° C . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .Molecular Structure Analysis
Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . It contains total 58 bond(s); 34 non-H bond(s), 17 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis
Z-Ala-Pro-pNA is hydrolyzed by a prolyl-specific peptidase (PsP) into Z-Gly-Pro and p-nitroaniline . Several synthetic substrates have been used for the biochemical classification of PsP, such as Z-Gly-d-Pro-pNA, Z-Gly-Pro-Ala, Z-Gly-Pro-d-Ala and Z-Ala-Ala-Ala-Pro-pNA .Physical And Chemical Properties Analysis
Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .Scientific Research Applications
Photodynamic Therapy of Bladder Cancer
Z-Ala-pro-pna plays a role in photodynamic therapy (PDT) for bladder cancer. A study by (Tan, Sun, Xu, Wang, & Guo, 2015) discusses the use of ALA-Zn(II) coordination polymers for targeted pro-photosensitizer delivery in PDT. This approach involves ALA metalization to PpIX, producing toxic singlet oxygen to kill cancer cells upon light irradiation.
Peptide Synthesis
Z-Ala-pro-pna is also significant in peptide synthesis. (Getun, Filippova, Lysogorskaya, Oksenoit, Anisimova, Kolobanova, Bacheva, & Stepanov, 1997) describe an enzymatic synthesis of various peptides including Z-Ala-pro-pna, highlighting the role of enzymes like subtilisin in these syntheses.
Proline Endopeptidase Identification
Research by (Soeda, Ohyama, & Nagamatsu, 1984) identifies a succinyl-trialanine p-nitroanilide hydrolase in hog kidney cytosol as proline endopeptidase. This enzyme specifically hydrolyzes peptides with the structure Y-Ala (or Pro)-X, making Z-Ala-pro-pna a relevant substrate in understanding its function.
Enzyme Activity Assays
Studies like (Kehoe, Verkerk, Sim, Waumans, Van der Veken, Lambeir, & De Meester, 2013) discuss the role of Z-Ala-pro-pna in enzyme activity assays. Here, prolylcarboxypeptidase (PRCP) activity is quantified, and Z-Ala-pro-pna is used to measure enzymatic hydrolysis.
Cryogel Biocatalysts for Organic Media
In the context of peptide synthesis inorganic media, (Filippova, Bacheva, Baibak, Plieva, Lysogorskaya, Oksenoit, & Lozinsky, 2001) demonstrate the use of Z-Ala-pro-pna in the synthesis of peptides using immobilized enzymes on cryogel biocatalysts. This method shows high efficiency in synthesizing N-acylated p-nitroanilides of tetrapeptides with Z-Ala-pro-pna.
Food Protein Hydrolysis
Z-Ala-pro-pna is also involved in research on food protein hydrolysis. (Stressler, Eisele, Schlayer, Lutz-Wahl, & Fischer, 2013) discuss the recombinant production of enzymes from Lactobacillus helveticus, which are important for protein hydrolysis in food, with Z-Ala-pro-pna being a relevant substrate in their studies.
Enzyme Characterization in Insects
Research on post-proline cleaving enzymes from Tenebrio molitor, an insect, uses Z-Ala-pro-pna as a substrate. (Goptar, Koulemzina, Filippova, Lysogorskaya, Oksenoit, Zhuzhikov, Dunaevsky, Belozersky, & Elpidina, 2008) characterize these enzymes, which hydrolyze Z-Ala-pro-pna, providing insights into the digestive processes of this species.
PPARγ Locus Studies
In genetic studies, Z-Ala-pro-pna is used in the context of the Pro12Ala polymorphism in peroxisome proliferator-activated receptor gamma. (Tönjes, Scholz, Loeffler, & Stumvoll, 2006) explore the association of this polymorphism with pre-diabetic phenotypes, where Z-Ala-pro-pna may serve as a tool in molecular biology assays.
Prolyl Isomerase Substrate Specificities
The substrate specificities of prolyl isomerases are explored using Z-Ala-pro-pna in a study by (Žoldák, Aumüller, Lücke, Hritz, Oostenbrink, Fischer, & Schmid, 2009). This research helps in understanding the role of these enzymes in protein folding and function.
Tetrapeptide Complex Studies
Z-Ala-pro-pna is also significant in the study of tetrapeptide complexes. (Arjmand, Jamsheera, & Mohapatra, 2013) synthesize new tetrapeptide complexes with this peptide and study their interaction and cleavage with DNA.
Safety And Hazards
Future Directions
Z-Ala-Pro-pNA is used in research for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus . It is also used to detect the activity of endopeptidase . The future directions of Z-Ala-Pro-pNA could involve further exploration of its applications in biochemical research and development.
properties
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRUDZOHZFJLLZ-KXBFYZLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-pro-pna |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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